Acetamide, N-(1-naphthyl)-2-nitro-

Catalog No.
S14287870
CAS No.
101651-40-5
M.F
C12H10N2O3
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(1-naphthyl)-2-nitro-

CAS Number

101651-40-5

Product Name

Acetamide, N-(1-naphthyl)-2-nitro-

IUPAC Name

N-naphthalen-1-yl-2-nitroacetamide

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C12H10N2O3/c15-12(8-14(16)17)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,15)

InChI Key

DQVOJTDRCCZEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C[N+](=O)[O-]

Acetamide, N-(1-naphthyl)-2-nitro- is an organic compound characterized by the presence of a nitro group and an acetamide functional group attached to a naphthalene ring. Its chemical structure can be represented as follows:

  • Chemical Formula: C₁₁H₈N₂O₂
  • IUPAC Name: N-(1-naphthyl)-2-nitroacetamide

This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity of both the nitro and acetamide groups, which can participate in various

, including:

  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, facilitating further transformations into various amine derivatives.
  • Acylation Reactions: The acetamide group can participate in acylation reactions, allowing for the introduction of different acyl groups.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon adjacent to the nitro group.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds containing naphthyl and nitro functionalities exhibit various biological activities. Acetamide, N-(1-naphthyl)-2-nitro- may demonstrate:

  • Antimicrobial Properties: Similar compounds have shown efficacy against certain bacterial strains.
  • Anticancer Activity: Some derivatives of naphthalene have been studied for their potential to inhibit cancer cell growth.
  • Enzyme Inhibition: Nitro compounds are often investigated for their ability to inhibit specific enzymes, which could be relevant in drug design.

Further studies are required to elucidate the specific biological activities of Acetamide, N-(1-naphthyl)-2-nitro-.

Several synthesis methods have been reported for Acetamide, N-(1-naphthyl)-2-nitro-, including:

  • Reductive Acetamidation: This method involves the reaction of an aryl nitro compound with thioacetic acid in the presence of a base, leading to the formation of acetamides. This one-pot process is efficient and environmentally friendly .
  • Traditional Reduction and Acylation: A more conventional approach involves first reducing the nitro group to an amine and then acylating it with acetic anhydride or acetyl chloride .

These methods underline the compound's accessibility for synthetic chemists.

Acetamide, N-(1-naphthyl)-2-nitro- has potential applications in:

  • Pharmaceutical Development: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: Utilized as a building block in the synthesis of more complex organic molecules.
  • Material Science: Investigated for its properties in polymer chemistry and materials development.

The compound's unique structure makes it valuable for research and industrial applications.

Interaction studies involving Acetamide, N-(1-naphthyl)-2-nitro- focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding:

  • Mechanisms of Action: How this compound interacts at a molecular level with biological targets.
  • Reactivity Profiles: Insights into how modifications to its structure can influence its reactivity and biological activity.

Such studies contribute to optimizing its use in medicinal chemistry and materials science.

Acetamide, N-(1-naphthyl)-2-nitro- shares similarities with several other compounds. Here are notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Acetamide, N-(2-hydroxy-1-naphthalenyl)Hydroxy group on naphthaleneExhibits different solubility properties
N-(1-naphthyl)-2-chloroacetamideChlorine atom instead of nitroPotentially more reactive due to halogen
Acetamide, N-(1-naphthyl)-3-nitroNitro group at position 3 on naphthaleneDifferent biological activity profile

These comparisons highlight how variations in functional groups and positions on the aromatic ring affect both chemical behavior and biological activity.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

230.06914219 g/mol

Monoisotopic Mass

230.06914219 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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